molecular formula C18H20N2O2S2 B4694781 1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4694781
M. Wt: 360.5 g/mol
InChI Key: IXVACPKTPLOQRN-PFONDFGASA-N
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Description

1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H20N2O2S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.09662023 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiazolidine and indole moieties. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, indicating a significant degree of molecular complexity that contributes to its biological properties.

Anticancer Activity

Research indicates that thiazolidin derivatives exhibit promising anticancer properties. For instance, studies have shown that certain thiazolidin compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The compound under discussion has not been extensively studied in isolation; however, related thiazolidin derivatives have demonstrated effectiveness against various cancer cell lines, including HeLa and MCF-7 cells .

Antioxidant Activity

Thiazolidin derivatives are known for their antioxidant properties. Compounds with structural similarities to this compound have shown significant inhibition of lipid peroxidation, suggesting that they may effectively scavenge free radicals and protect cellular components from oxidative stress .

Antimicrobial Activity

Some thiazolidin derivatives have exhibited antibacterial properties against Gram-positive bacteria. Although specific data on the compound's antimicrobial activity is limited, the structural features suggest potential efficacy against microbial pathogens .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.
  • Free Radical Scavenging : The antioxidant activity is likely due to the presence of functional groups that can donate electrons or hydrogen atoms.
  • Enzyme Inhibition : Some thiazolidin derivatives act as inhibitors of key enzymes involved in cancer progression or microbial growth.

Case Studies

Although specific case studies on this compound are scarce, related research highlights its potential:

  • Thiazolidine Derivatives : A study on thiazolidine derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity .
  • Antioxidant Studies : Research evaluating antioxidant capacity through TBARS assays showed that certain thiazolidin compounds significantly reduced lipid peroxidation levels .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Thiazolidine Derivative AAnticancer15
Thiazolidine Derivative BAntioxidant0.6
Thiazolidine Derivative CAntimicrobial25

Properties

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-2-3-4-5-8-11-20-13-10-7-6-9-12(13)14(17(20)22)15-16(21)19-18(23)24-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,21,23)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVACPKTPLOQRN-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.